Ethyl 3-bromo-5,6,7,8-tetrahydroquinoline-8-carboxylate
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Overview
Description
Ethyl 3-bromo-5,6,7,8-tetrahydroquinoline-8-carboxylate is an organic compound with the molecular formula C12H14BrNO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromo-5,6,7,8-tetrahydroquinoline-8-carboxylate typically involves the bromination of 5,6,7,8-tetrahydroquinoline followed by esterification. One common method includes:
Bromination: The starting material, 5,6,7,8-tetrahydroquinoline, is reacted with bromine in the presence of a solvent such as acetic acid to introduce the bromine atom at the 3-position.
Esterification: The brominated intermediate is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-5,6,7,8-tetrahydroquinoline-8-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of quinoline carboxylic acids or ketones.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Ethyl 3-bromo-5,6,7,8-tetrahydroquinoline-8-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies to understand the biological activity of quinoline derivatives.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-5,6,7,8-tetrahydroquinoline-8-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate
- 3-bromo-5,6,7,8-tetrahydroquinoline
- Ethyl 3-bromoquinoline-8-carboxylate
Uniqueness
Ethyl 3-bromo-5,6,7,8-tetrahydroquinoline-8-carboxylate is unique due to the presence of both the bromine atom and the ester group, which confer distinct reactivity and biological activity. This combination allows for versatile chemical modifications and potential therapeutic applications that are not as readily achievable with similar compounds.
Properties
Molecular Formula |
C12H14BrNO2 |
---|---|
Molecular Weight |
284.15 g/mol |
IUPAC Name |
ethyl 3-bromo-5,6,7,8-tetrahydroquinoline-8-carboxylate |
InChI |
InChI=1S/C12H14BrNO2/c1-2-16-12(15)10-5-3-4-8-6-9(13)7-14-11(8)10/h6-7,10H,2-5H2,1H3 |
InChI Key |
KMBLBAMLPSIIJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCC2=C1N=CC(=C2)Br |
Origin of Product |
United States |
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